molecular formula C11H14O4 B12833310 3-Ethyl-2,6-dimethoxybenzoic acid

3-Ethyl-2,6-dimethoxybenzoic acid

Cat. No.: B12833310
M. Wt: 210.23 g/mol
InChI Key: LWKWTLNSVWREAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2,6-dimethoxybenzoic acid ( 96897-97-1) is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Substituted benzoic acid esters, closely related to this compound, are recognized as imperative intermediates in organic synthesis and have been employed in various areas, including the development of compounds for medicinal chemistry and the synthesis of a variety of biologically important heterocycles such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles . The structural motif of dimethoxy-substituted benzoic acids is often investigated for its potential biological activities. Related compounds have been studied for their antimicrobial activities against several bacteria and fungi . From a structural perspective, the presence of substituents at the 2 and 6 positions of the benzoic acid ring can significantly influence the molecule's conformation. In similar structures like ethyl 2,6-dimethoxybenzoate, the methoxy groups ortho to the carboxylate group force it to adopt a conformation nearly orthogonal to the aromatic ring plane . This steric constraint prevents resonance interaction between the carbonyl group and the aromatic ring, a key feature that can impact the compound's reactivity and physical properties, making it a subject of interest in crystallographic and spectroscopic studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-ethyl-2,6-dimethoxybenzoic acid

InChI

InChI=1S/C11H14O4/c1-4-7-5-6-8(14-2)9(11(12)13)10(7)15-3/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

LWKWTLNSVWREAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)OC)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,6-dimethoxybenzoic acid can be achieved through several methods. . The reaction conditions typically involve the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst and heating the reaction mixture to reflux.

Industrial Production Methods: On an industrial scale, the production of 3-ethyl-2,6-dimethoxybenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Ethyl-2,6-dimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
3-Ethyl-2,6-dimethoxybenzoic acid 3-Ethyl; 2,6-OMe C₁₁H₁₄O₅ Not directly reported; inferred electronic effects similar to analogs -
3-Bromo-2,6-dimethoxybenzoic acid 3-Br; 2,6-OMe C₉H₉BrO₅ Forms hydrogen-bonded inclusion complexes with flavones; crystallizes in P1 space group
3-Chloro-2,6-dimethoxybenzoic acid 3-Cl; 2,6-OMe C₉H₉ClO₅ Similar crystal packing to bromo analog; intermolecular H-bonding with carbonyl groups
4-Formyl-2,6-dimethoxybenzoic acid 4-CHO; 2,6-OMe C₁₀H₁₀O₆ Isolated from Leonurus japonicus; potential bioactive derivative
2,4,6-Trimethylbenzoic acid 2,4,6-Me C₁₀H₁₂O₂ Higher hydrophobicity; reduced acidity compared to methoxy analogs

Key Observations :

  • Electronic Effects : Methoxy groups (-OMe) are electron-donating, increasing electron density on the aromatic ring. This contrasts with electron-withdrawing groups (e.g., -CHO in 4-formyl-2,6-dimethoxybenzoic acid), which enhance acidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.